(2,3,4,5,6-PENTAFLUOROPHENYL)[4-(TETRAHYDRO-2-FURANYLCARBONYL)PIPERAZINO]METHANONE
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Overview
Description
(2,3,4,5,6-PENTAFLUOROPHENYL)[4-(TETRAHYDRO-2-FURANYLCARBONYL)PIPERAZINO]METHANONE is a complex organic compound characterized by the presence of a pentafluorophenyl group and a tetrahydro-2-furanylcarbonyl piperazino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3,4,5,6-PENTAFLUOROPHENYL)[4-(TETRAHYDRO-2-FURANYLCARBONYL)PIPERAZINO]METHANONE typically involves multiple steps. One common approach is to start with the preparation of the pentafluorophenyl derivative, followed by the introduction of the tetrahydro-2-furanylcarbonyl piperazino group. The reaction conditions often require the use of inert atmospheres, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are commonly used, and the reactions are typically carried out at low to moderate temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
(2,3,4,5,6-PENTAFLUOROPHENYL)[4-(TETRAHYDRO-2-FURANYLCARBONYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reactions are typically conducted under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, (2,3,4,5,6-PENTAFLUOROPHENYL)[4-(TETRAHYDRO-2-FURANYLCARBONYL)PIPERAZINO]METHANONE is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies .
Medicine
In medicine, the compound’s potential therapeutic properties are explored. It may serve as a lead compound for the development of new drugs targeting specific pathways or diseases .
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of (2,3,4,5,6-PENTAFLUOROPHENYL)[4-(TETRAHYDRO-2-FURANYLCARBONYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. The pentafluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the piperazino moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,3,4,5,6-Pentafluorophenyl methanesulfonate: Used as an arylating agent in organic synthesis.
2,3,4,5,6-Pentafluorophenyl benzimidazole: Utilized in the preparation of conjugated polymers for optoelectronic applications.
2,3,4,5,6-Pentafluorophenyl thioacetic acid: Employed in the synthesis of fluorinated phenols.
Uniqueness
What sets (2,3,4,5,6-PENTAFLUOROPHENYL)[4-(TETRAHYDRO-2-FURANYLCARBONYL)PIPERAZINO]METHANONE apart is its combination of a highly fluorinated aromatic ring with a piperazino moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
oxolan-2-yl-[4-(2,3,4,5,6-pentafluorobenzoyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F5N2O3/c17-10-9(11(18)13(20)14(21)12(10)19)16(25)23-5-3-22(4-6-23)15(24)8-2-1-7-26-8/h8H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYQYGBUQNJPWLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCN(CC2)C(=O)C3=C(C(=C(C(=C3F)F)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F5N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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